Heptafluorobutyraldehyde

Catalog No.
S749493
CAS No.
375-02-0
M.F
C4HF7O
M. Wt
198.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Heptafluorobutyraldehyde

CAS Number

375-02-0

Product Name

Heptafluorobutyraldehyde

IUPAC Name

2,2,3,3,4,4,4-heptafluorobutanal

Molecular Formula

C4HF7O

Molecular Weight

198.04 g/mol

InChI

InChI=1S/C4HF7O/c5-2(6,1-12)3(7,8)4(9,10)11/h1H

InChI Key

IQJZGNJYXIIMGP-UHFFFAOYSA-N

SMILES

C(=O)C(C(C(F)(F)F)(F)F)(F)F

Canonical SMILES

C(=O)C(C(C(F)(F)F)(F)F)(F)F

The exact mass of the compound Heptafluorobutyraldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

Heptafluorobutyraldehyde (CAS 375-02-0) is a highly electrophilic, perfluorinated aldehyde utilized extensively as a building block for introducing the heptafluoropropyl (-C3F7) group into pharmaceuticals, agrochemicals, and advanced materials. Unlike its non-fluorinated analog, butyraldehyde, the strong electron-withdrawing effect of the seven fluorine atoms renders the carbonyl carbon exceptionally reactive toward nucleophilic attack, facilitating reactions like Baylis-Hillman and Wittig olefinations without harsh catalysts [1]. Commercially available as both the anhydrous liquid and the stable hydrate, it offers a critical balance of extreme reactivity and practical processability for industrial and laboratory-scale organofluorine synthesis .

Substituting heptafluorobutyraldehyde with shorter-chain perfluoroaldehydes, such as trifluoroacetaldehyde (fluoral), introduces severe handling and scalability challenges. Fluoral is a gas at room temperature (boiling point -19 °C) and must be generated in situ from hemiacetals using aggressive acid cracking at high temperatures (150–180 °C), complicating stoichiometry and requiring specialized gas-handling equipment [1]. Conversely, substituting with non-fluorinated butyraldehyde fundamentally alters the chemical reactivity; the absence of the perfluoroalkyl inductive effect eliminates the extreme electrophilicity required for specialized C-C bond formations and completely changes the lipophilicity and metabolic stability of the resulting downstream products [2].

Physical State and Volatility Control

The physical state of a perfluorinated aldehyde dictates the complexity of its handling and procurement. Heptafluorobutyraldehyde is a liquid at standard conditions with a boiling point of approximately 75 °C, allowing for standard volumetric dispensing and liquid-phase reactions [1]. In stark contrast, the shorter-chain analog trifluoroacetaldehyde (fluoral) is a gas (boiling point -19 °C), requiring pressurized cylinders, cryogenic cooling, or complex in-situ generation from hemiacetals .

Evidence DimensionBoiling Point and Physical State
Target Compound DataHeptafluorobutyraldehyde (Liquid, bp ~75 °C)
Comparator Or BaselineTrifluoroacetaldehyde (Gas, bp -19 °C)
Quantified Difference94 °C difference in boiling point
ConditionsStandard atmospheric pressure (1 atm)

Allows standard liquid handling and volumetric dispensing without the need for pressurized gas cylinders or cryogenic cooling, reducing procurement overhead and process complexity.

Anhydrous Aldehyde Generation and Precursor Cracking

When procured in its stable hydrate or hemiacetal form, the ease of generating the anhydrous reactive aldehyde is a critical process metric. Heptafluorobutyraldehyde hydrate can be smoothly dehydrated to the active liquid aldehyde using concentrated sulfuric acid at moderate temperatures (90 °C) [1]. In contrast, generating gaseous fluoral from its standard precursor, trifluoroacetaldehyde ethyl hemiacetal, requires harsh cracking with polyphosphoric acid at 150–180 °C [2].

Evidence DimensionCracking / Dehydration Temperature
Target Compound DataHeptafluorobutyraldehyde hydrate (90 °C in H2SO4)
Comparator Or BaselineTrifluoroacetaldehyde ethyl hemiacetal (150–180 °C in polyphosphoric acid)
Quantified Difference60–90 °C lower generation temperature
ConditionsAcid-catalyzed dehydration to yield anhydrous aldehyde

Simplifies synthetic workflows by allowing in-situ or mild ex-situ generation of the active electrophile without extreme heating or specialized gas-capture setups.

Electrophilic Reactivity in C-C Bond Formation

The extreme electrophilicity of perfluorinated aldehydes is essential for un-catalyzed or mildly catalyzed C-C bond formations. In the Baylis-Hillman reaction with methyl vinyl ketone (MVK) at -25 °C, heptafluorobutyraldehyde provides a 70% yield of the corresponding allylic alcohol [1]. Under identical conditions, trifluoroacetaldehyde provides a slightly lower 65% yield, while non-fluorinated aldehydes fail to react efficiently without harsh catalysis [1].

Evidence DimensionIsolated Yield in Baylis-Hillman Reaction
Target Compound DataHeptafluorobutyraldehyde (70% yield)
Comparator Or BaselineTrifluoroacetaldehyde (65% yield)
Quantified Difference5% absolute yield improvement
Conditions-25 °C, reaction with methyl vinyl ketone (MVK) in THF

Demonstrates that the extended perfluoroalkyl chain maintains or slightly enhances the extreme electrophilicity required for specialized C-C bond formations, while avoiding the volatility losses associated with fluoral.

Liquid-Phase Synthesis of Perfluoroalkylated Pharmaceuticals

Because it can be handled as a standard liquid (bp ~75 °C), heptafluorobutyraldehyde is the preferred building block for introducing the lipophilic -C3F7 group into active pharmaceutical ingredients (APIs) via Wittig or Baylis-Hillman reactions, entirely avoiding the gas-handling infrastructure required for fluoral [1].

Preparation of Fluorinated Polymers and Resins

The compound is utilized to synthesize highly fluorinated monomers, such as perfluoroalkyl acrylates and sulfonates. The ability to smoothly dehydrate its hydrate precursor at 90 °C allows for scalable, continuous-flow generation of the active aldehyde during monomer synthesis[2].

Synthesis of Fluorinated Heterocycles (e.g., Pyrroles and Porphyrins)

Heptafluorobutyraldehyde is an ideal electrophile for condensation with pyrroles to form bis(pyrrol-2-yl)heptafluoropropylmethanes and subsequent fluorinated porphyrins. Its high reactivity ensures >50% isolated yields in these complex multi-step condensations without the volatility losses that plague shorter-chain analogs[3].

XLogP3

2.2

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

375-02-0

Wikipedia

Perfluorobutyraldehyde

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

Dates

Last modified: 08-15-2023

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